Isotachysterol 3
Overview
Description
Isotachysterol 3 is an analog of 1,25-dihydrox Vitamin D3 . It stimulates intestinal calcium transport and bone calcium mobilization in anephric rats .
Synthesis Analysis
Isotachysterol 3 is an impurity in the preparation of vitamin D3 . It is found that the pale yellow oil of Isotachysterol 3 was oxidized rapidly in the air at ambient temperature to a very complex mixture .
Molecular Structure Analysis
The molecular formula of Isotachysterol 3 is C27H44O . The molecular weight is 384.64 .
Chemical Reactions Analysis
Isotachysterol 3 is an analog of 1,25-dihydrox Vitamin D3 . It stimulates intestinal calcium transport and bone calcium mobilization in anephric rats .
Physical And Chemical Properties Analysis
Isotachysterol 3 has a density of 1.0±0.1 g/cm3, a boiling point of 500.9±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 88.6±6.0 kJ/mol, and the flash point is 215.5±16.5 °C . The index of refraction is 1.527, and the molar refractivity is 121.2±0.4 cm3 .
Scientific Research Applications
Autoxidation and Derivative Formation
Isotachysterol, an isomerization product of vitamin D3, undergoes autoxidation, producing several oxygenation products. These derivatives are formed through free radical peroxidation chemistry, which is a crucial aspect of understanding its chemical behavior and potential applications (Jin et al., 2004).
Stability and Analysis in Food Fortification
In food fortification programs, the stability of micronutrients like Isotachysterol is critical. Isotachysterol forms under certain conditions, posing a challenge in the analysis of vitamin D3 in fortified foods. Understanding its stability and transformation helps in accurate nutrient analysis and quality control in food products (Mahmoodani et al., 2017).
Binding Affinity and Configuration in Receptors
Research on 14-epi-19-nortachysterol, related to Isotachysterol, has revealed its potent vitamin D receptor (VDR) binding affinity. The study of its binding configurations offers insights into the receptor-ligand interactions, which is essential for developing therapeutics targeting VDR (Sawada et al., 2011).
Impact on Bioisosterism in Drug Design
Isotachysterol contributes to the understanding of bioisosterism in drug design. Bioisosteres are structurally distinct compounds that are recognized similarly by biological systems. Knowledge of compounds like Isotachysterol aids in designing drugs with improved potency, selectivity, and reduced toxicity (Meanwell, 2011).
Phototransformation Studies
The study of Isotachysterol's photochemical conversion enhances understanding of its photostability and potential photoproducts, which is significant in areas like photopharmacology and the development of light-sensitive therapeutic agents (Verloop et al., 2010).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isotachysterol 3 | |
CAS RN |
22350-43-2 | |
Record name | Isotachysterol 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTACHYSTEROL 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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